8,8-Dimethyl-7-oxononanoic acid
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Overview
Description
8,8-Dimethyl-7-oxononanoic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of nonanoic acid, characterized by the presence of a ketone group at the 7th position and two methyl groups at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-7-oxononanoic acid typically involves the oxidation of 8,8-Dimethyl-7-hydroxynonanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl group to a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 8,8-Dimethyl-7-hydroxynonanoic acid using supported metal catalysts such as platinum or palladium. The process is conducted in a continuous flow reactor to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-7-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield 8,8-Dimethyl-7-hydroxynonanoic acid.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 8,8-Dimethyl-7-hydroxynonanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,8-Dimethyl-7-oxononanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-7-oxononanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of bioactive metabolites that exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Amino-7-oxononanoic acid: A structural analog with an amino group at the 8th position.
7-Methyl-8-oxononanoic acid: A derivative with a methyl group at the 7th position.
Uniqueness
8,8-Dimethyl-7-oxononanoic acid is unique due to the presence of two methyl groups at the 8th position, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
8,8-dimethyl-7-oxononanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVHCOMMGZKIIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510513 |
Source
|
Record name | 8,8-Dimethyl-7-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84451-93-4 |
Source
|
Record name | 8,8-Dimethyl-7-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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